molecular formula C6H4ClN3 B111993 2-Amino-3-chloro-5-cyanopyridine CAS No. 156361-02-3

2-Amino-3-chloro-5-cyanopyridine

Cat. No.: B111993
CAS No.: 156361-02-3
M. Wt: 153.57 g/mol
InChI Key: XDDIMILABMXHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-chloro-5-cyanopyridine is a heterocyclic aromatic compound with the molecular formula C6H4ClN3 It is characterized by the presence of an amino group at the second position, a chlorine atom at the third position, and a cyano group at the fifth position on the pyridine ring

Scientific Research Applications

2-Amino-3-chloro-5-cyanopyridine has a wide range of applications in scientific research:

Safety and Hazards

2-Amino-3-chloro-5-cyanopyridine is considered hazardous. It is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-chloro-5-cyanopyridine typically involves the reaction of 2-chloro-3-cyanopyridine with ammonia or an amine source under specific conditions. One common method includes the use of acetic acid and Raney nickel as a catalyst, where the reaction is carried out at elevated temperatures (around 100°C) under a hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-chloro-5-cyanopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-cyanopyridine
  • 2-Amino-3-bromo-5-cyanopyridine
  • 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline

Uniqueness

2-Amino-3-chloro-5-cyanopyridine is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications. Compared to similar compounds, it offers a unique combination of properties that make it valuable in various fields of research and industry .

Properties

IUPAC Name

6-amino-5-chloropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDIMILABMXHFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363271
Record name 2-Amino-3-chloro-5-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156361-02-3
Record name 2-Amino-3-chloro-5-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-5-chloronicotinonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a 500 ml four-necked flask equipped with a stirrer, a thermometer and a reflux condenser, 6.0 g (0.05 mol) of 2-amino-5-cyanopyridine, 8.3 g (0.0625 mol) of N-chlorosuccinimide and 200 g of acetonitrile were added, and the reaction was conducted at 50° C. for one hour with stirring. During the reaction, the reaction product was analyzed by liquid chromatography, whereby formation of 2-chloroamino-5-cyanopyridine was confirmed. After completion of the reaction, acetonitrile was distilled off. To separate succinimide and the desired product, 50 g of water was added to the remaining product, and the mixture was stirred. Precipitated crystals were collected by filtration, washed with 50 g of toluene and dried to obtain 6.9 g of 2-amino-3-chloro-5-cyanopyridine as slightly brown crystals (purity as measured by liquid chromatography: 98%, yield: 88%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One
Name
2-chloroamino-5-cyanopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-chloro-5-cyanopyridine
Reactant of Route 2
Reactant of Route 2
2-Amino-3-chloro-5-cyanopyridine
Reactant of Route 3
Reactant of Route 3
2-Amino-3-chloro-5-cyanopyridine
Reactant of Route 4
Reactant of Route 4
2-Amino-3-chloro-5-cyanopyridine
Reactant of Route 5
Reactant of Route 5
2-Amino-3-chloro-5-cyanopyridine
Reactant of Route 6
Reactant of Route 6
2-Amino-3-chloro-5-cyanopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.